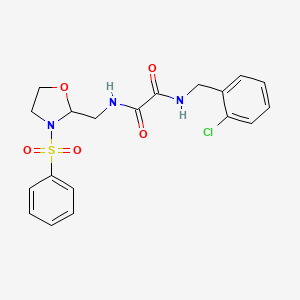

N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S/c20-16-9-5-4-6-14(16)12-21-18(24)19(25)22-13-17-23(10-11-28-17)29(26,27)15-7-2-1-3-8-15/h1-9,17H,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWWPAJXNHRGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in various scientific fields, particularly for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Chlorobenzyl group : Enhances lipophilicity and biological activity.

- Phenylsulfonyl moiety : Known for its role in enzyme inhibition.

- Oxazolidinone ring : Associated with various pharmacological properties.

The molecular formula is , and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

Key Mechanisms Include:

- Enzyme Inhibition : The phenylsulfonyl group can bind to active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of therapeutic applications targeting enzymatic pathways.

- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways within cells.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The structural characteristics of the compound suggest that it could inhibit cancer cell proliferation through targeted mechanisms.

- Antithrombotic Effects : Similar compounds have been studied for their ability to inhibit Factor Xa, a key enzyme in the coagulation cascade, indicating potential applications in managing thromboembolic diseases .

1. Antithrombotic Activity

A study highlighted the role of oxazolidinone derivatives as potent inhibitors of Factor Xa. The binding mode elucidated through X-ray crystallography provided insights into how modifications to the oxazolidinone structure could enhance inhibitory activity .

2. Antimicrobial Studies

Research involving structural analogs of this compound demonstrated significant antimicrobial effects against various pathogens, suggesting that similar modifications could yield compounds with enhanced efficacy .

3. Cytotoxicity Assays

In vitro studies assessing cytotoxicity against cancer cell lines showed promising results, indicating that the compound could induce apoptosis in targeted cells while sparing normal cells, thus highlighting its potential as a therapeutic agent .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 423.92 g/mol | Varies (typically lower) |

| Biological Activity | Antimicrobial, anticancer, antithrombotic | Variable; some lack activity |

| Mechanism of Action | Enzyme inhibition, receptor modulation | Often similar |

| Target Enzymes/Receptors | Factor Xa, various cancer-related pathways | Various |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following comparison focuses on structural analogs, synthetic methodologies, biological activities, and toxicological profiles.

Structural and Functional Group Analysis

Key Observations :

- Substituent Impact: The target compound’s 2-chlorobenzyl group contrasts with the 4-chlorophenyl (compound 14) and 3-chloro-4-fluorophenyl (compound 28) groups.

- Sulfonyl vs. Methoxy/Thiazole : The phenylsulfonyl-oxazolidine moiety in the target compound differs from methoxyphenethyl (compound 28) or thiazole-pyrrolidine (compound 14) groups, suggesting divergent biological targets. Sulfonyl groups are often associated with enhanced metabolic stability .

Q & A

Q. What are the key synthetic steps for preparing N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?

The synthesis involves multi-step organic reactions, including:

- Formation of intermediates (e.g., chlorobenzyl and oxazolidine derivatives) via nucleophilic substitution or coupling reactions.

- Sulfonylation of the oxazolidine ring using phenylsulfonyl chloride under controlled pH and temperature.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are used to confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H/13C-NMR identifies hydrogen/carbon environments and confirms substituent positions .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., amide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What biological targets are hypothesized for this compound?

The sulfonyl and oxazolidine moieties suggest potential interactions with enzymes (e.g., proteases) or receptors (e.g., GPCRs). Preliminary studies on analogs indicate antimicrobial and anticancer activity, though target validation requires further investigation .

Q. How does the oxazolidine ring influence the compound’s properties?

The oxazolidine ring enhances conformational rigidity, improving bioavailability and target binding. Its cyclic amine structure is common in pharmacologically active molecules .

Q. What are the solubility characteristics of this compound?

Limited experimental data exist, but related oxalamides show variable solubility in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility testing is critical for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .

- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- Catalysts: Employ triethylamine or DMAP to accelerate coupling reactions .

- Purification: Optimize gradient elution in chromatography (e.g., hexane/ethyl acetate) .

Q. What strategies address low yields in amide bond formation during synthesis?

- Coupling Agents: Use carbodiimides (e.g., EDC, DCC) with HOBt to activate carboxylic acid groups .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .

- Stoichiometric Adjustments: Increase molar equivalents of amine intermediates to drive reaction completion .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis: Modify substituents (e.g., replace chlorobenzyl with fluorobenzyl) to assess impact on activity .

- Biological Screening: Test analogs against panels of enzymes/cell lines to identify critical functional groups.

- Computational Modeling: Perform molecular docking to predict binding affinities to hypothesized targets (e.g., kinase domains) .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and compound concentrations .

- Purity Verification: Confirm compound purity (>95%) via HPLC before biological testing .

- Control Experiments: Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

Q. What methodologies assess the compound’s metabolic stability?

- Liver Microsome Assays: Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS .

- Metabolite Identification: Use high-resolution MS to detect phase I/II metabolites and infer metabolic pathways .

Data Contradiction Analysis

Q. Why do related oxalamides exhibit varying antimicrobial activity?

Q. How do reaction conditions impact the stereochemistry of the oxazolidine ring?

- Temperature: Higher temperatures (>60°C) may lead to racemization during ring closure .

- Catalysts: Chiral catalysts (e.g., L-proline) can enforce enantioselective synthesis, but their use in this compound’s synthesis remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.